molecular formula C12H14N2O2 B14891810 n-(4-Cyanobenzyl)-2-methoxy-N-methylacetamide

n-(4-Cyanobenzyl)-2-methoxy-N-methylacetamide

Cat. No.: B14891810
M. Wt: 218.25 g/mol
InChI Key: OIEYKNALPCPOGW-UHFFFAOYSA-N
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Description

N-(4-Cyanobenzyl)-2-methoxy-N-methylacetamide is an organic compound that features a benzyl group substituted with a cyano group at the para position, a methoxy group, and a methylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyanobenzyl)-2-methoxy-N-methylacetamide typically involves the reaction of 4-cyanobenzyl bromide with 2-methoxy-N-methylacetamide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the bromide is replaced by the amide group.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyanobenzyl)-2-methoxy-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 4-cyanobenzaldehyde or 4-cyanobenzoic acid.

    Reduction: 4-aminobenzyl-2-methoxy-N-methylacetamide.

    Substitution: Various substituted benzyl derivatives depending on the electrophile used.

Scientific Research Applications

N-(4-Cyanobenzyl)-2-methoxy-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Cyanobenzyl)-2-methoxy-N-methylacetamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins or enzymes. The methoxy and methylacetamide groups can modulate the compound’s solubility and permeability, affecting its bioavailability and pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Cyanobenzyl)-2-methoxyacetamide: Lacks the N-methyl group, which may affect its reactivity and biological activity.

    N-(4-Cyanobenzyl)-2-methoxy-N-ethylacetamide: Contains an ethyl group instead of a methyl group, potentially altering its pharmacokinetic properties.

    N-(4-Cyanobenzyl)-2-ethoxy-N-methylacetamide: Features an ethoxy group instead of a methoxy group, which can influence its chemical reactivity and interactions.

Uniqueness

N-(4-Cyanobenzyl)-2-methoxy-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyano group enhances its potential for hydrogen bonding, while the methoxy and methylacetamide groups contribute to its solubility and stability.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

N-[(4-cyanophenyl)methyl]-2-methoxy-N-methylacetamide

InChI

InChI=1S/C12H14N2O2/c1-14(12(15)9-16-2)8-11-5-3-10(7-13)4-6-11/h3-6H,8-9H2,1-2H3

InChI Key

OIEYKNALPCPOGW-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)C#N)C(=O)COC

Origin of Product

United States

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